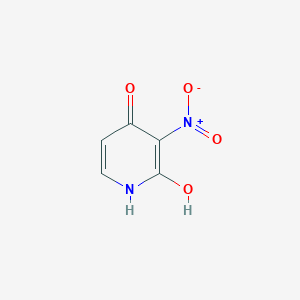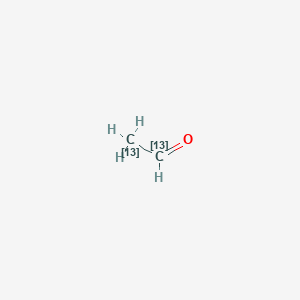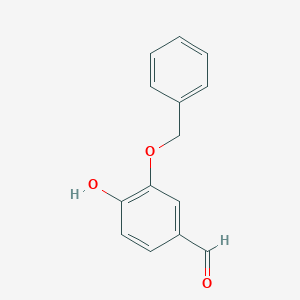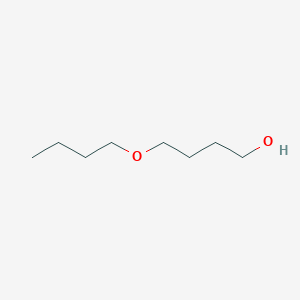
4-Butoxybutan-1-ol
Descripción general
Descripción
4-Butoxybutan-1-ol is a chemical compound with the molecular formula C8H18O2 and a molecular weight of 146.22700 . It is used in the synthesis of biomedical polyurethane for application as scaffold materials .
Synthesis Analysis
4-Butoxybutan-1-ol can be synthesized from 1-Bromobutane and 1,4-Butanediol .Molecular Structure Analysis
The molecular structure of 4-Butoxybutan-1-ol consists of 8 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . More detailed structural information can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
4-Butoxybutan-1-ol has a molecular weight of 146.23 . More detailed physical and chemical properties can be found in databases like ChemSpider .Aplicaciones Científicas De Investigación
Fuel and Biofuel Research
4-Butoxybutan-1-ol has been explored in the context of fuels and biofuels. For instance, studies have reported on the excess enthalpies of ternary mixtures containing 1-butoxybutane and other components, highlighting its potential relevance in fuel applications (Alaoui et al., 2014). Additionally, its liquid density at various temperatures and pressures has been examined, which is crucial for its use as a biofuel additive (Alaoui et al., 2011).
Chemical Synthesis and Stereoselectivity
In chemical synthesis, 4-Butoxybutan-1-ol is significant in stereoselective processes. Research has focused on its epoxidation using bacteria, highlighting the role of structural variations on the stereochemical course of microbial epoxidation (Archelas et al., 1988). It's also utilized in the efficient synthesis of complex molecules, such as the stereoselective synthesis of 1-hydroxymethyl-2-methylglycidol derivatives (Uemura et al., 2001).
Biomedical Applications
While the focus is not on drug use or side effects, it's worth noting that derivatives of butanol, which could include 4-Butoxybutan-1-ol, have been explored for their antituberculosis activity (Omel’kov et al., 2019).
Polymer and Material Science
The compound is also relevant in polymer science. Studies on the swelling behavior of polymer networks in primary alcohols, including butan-1-ol, shed light on the interaction between 4-Butoxybutan-1-ol and polymers (Bedjaoui et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-butoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXQRJAQMQQZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274663 | |
| Record name | 4-butoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxybutan-1-ol | |
CAS RN |
4161-24-4 | |
| Record name | 4-butoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butoxybutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



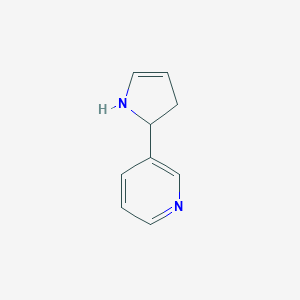
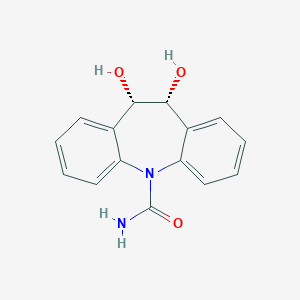
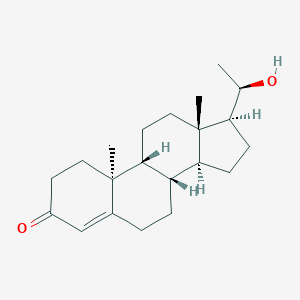
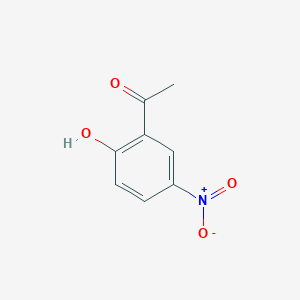
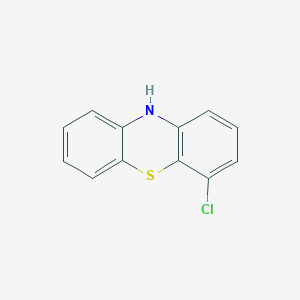
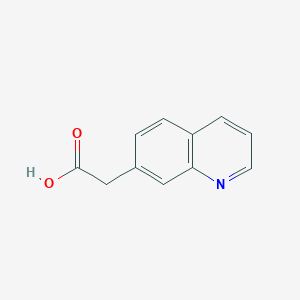
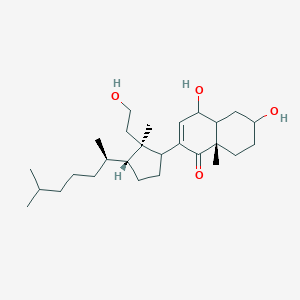
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
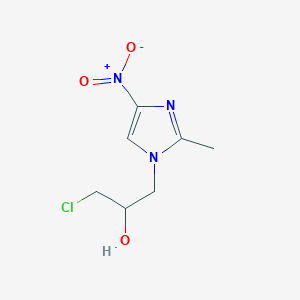
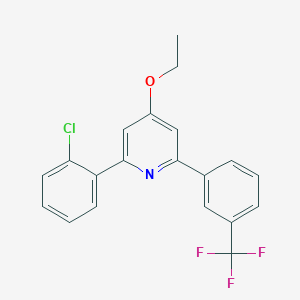
![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)
